molecular formula C24H18N2O3S B12794881 9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one CAS No. 84325-50-8

9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one

Cat. No.: B12794881
CAS No.: 84325-50-8
M. Wt: 414.5 g/mol
InChI Key: OHONCFWXIQCPLD-UHFFFAOYSA-N
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Description

9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one is a useful research compound. Its molecular formula is C24H18N2O3S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Biological Activity

9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one, a derivative of phenothiazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex molecular structure, which includes a methoxy group and an amino substitution that may enhance its interaction with biological targets.

Antimicrobial Activity

Research has indicated that phenothiazine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Specific derivatives showed minimum inhibitory concentrations (MICs) as low as 0.4 μg/mL against Bacillus subtilis, suggesting strong antibacterial potential .

Anticancer Activity

The anticancer properties of phenothiazine derivatives have been extensively explored. In vitro studies have shown that several compounds exhibit cytotoxic effects on various cancer cell lines, including cervical cancer cells (SiHa). The reported cytotoxicity levels ranged from 26 mg/L to 115 mg/L, indicating that these compounds could serve as potential chemotherapeutic agents . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, phenothiazine derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . This suggests a multifaceted role in treating inflammatory conditions alongside their antimicrobial and anticancer activities.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various phenothiazine derivatives, including this compound. The results highlighted its effectiveness against a range of bacterial strains, particularly demonstrating superior activity compared to standard antibiotics like sparfloxacin .

Evaluation of Anticancer Properties

In another significant study, the compound was evaluated for its cytotoxic effects on SiHa cervical cancer cells. The findings indicated that treatment with this phenothiazine derivative resulted in a dose-dependent decrease in cell viability, reinforcing its potential as an anticancer agent .

Properties

CAS No.

84325-50-8

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

9-methoxy-6-(4-methoxyanilino)benzo[a]phenothiazin-5-one

InChI

InChI=1S/C24H18N2O3S/c1-28-15-9-7-14(8-10-15)25-22-23(27)18-6-4-3-5-17(18)21-24(22)30-20-13-16(29-2)11-12-19(20)26-21/h3-13,25H,1-2H3

InChI Key

OHONCFWXIQCPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=NC4=C(S3)C=C(C=C4)OC)C5=CC=CC=C5C2=O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.